molecular formula C11H11NO2 B3045308 Methyl 3-methyl-1H-indole-2-carboxylate CAS No. 104711-29-7

Methyl 3-methyl-1H-indole-2-carboxylate

Cat. No.: B3045308
CAS No.: 104711-29-7
M. Wt: 189.21 g/mol
InChI Key: QCVZPYVEGDEHAI-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, specifically, is characterized by a methyl group at the third position and a carboxylate ester at the second position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-methyl-1H-indole-2-carboxylate can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst. Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of commercially available anilines, which are functionalized with electron-withdrawing and electron-donating groups. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and halogenated indoles .

Scientific Research Applications

Methyl 3-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Comparison with Similar Compounds

Uniqueness: Methyl 3-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester group at the second position and methyl group at the third position make it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

methyl 3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12-10(7)11(13)14-2/h3-6,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVZPYVEGDEHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396486
Record name Methyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104711-29-7
Record name Methyl 3-methyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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